molecular formula C15H17NO B1265971 1-(4-Phenylmethoxyphenyl)ethanamine CAS No. 65746-45-4

1-(4-Phenylmethoxyphenyl)ethanamine

Cat. No.: B1265971
CAS No.: 65746-45-4
M. Wt: 227.3 g/mol
InChI Key: QMDCQFSPDUEVRF-UHFFFAOYSA-N
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Description

1-(4-Phenylmethoxyphenyl)ethanamine is a chemical compound that belongs to the family of phenethylamines. It is also known by the name "para-methoxyphenyl-2-aminoethane". This compound has a molecular formula of C15H17NO and a molecular weight of 227.3 g/mol.

Preparation Methods

The synthesis of 1-(4-Phenylmethoxyphenyl)ethanamine can be achieved through various methods. One common method involves the reduction of nitriles or amides. Another approach is the nucleophilic substitution (SN2) reaction of alkyl halides with ammonia or other amines. Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.

For example, one synthetic route involves the reaction of 4-phenylmethoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield this compound .

Chemical Reactions Analysis

1-(4-Phenylmethoxyphenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include organic solvents like diethyl ether, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield and selectivity.

Scientific Research Applications

1-(4-Phenylmethoxyphenyl)ethanamine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interaction with neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of 1-(4-Phenylmethoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The compound may also interact with enzymes involved in neurotransmitter metabolism, thereby affecting the levels of neurotransmitters in the brain .

Comparison with Similar Compounds

1-(4-Phenylmethoxyphenyl)ethanamine can be compared with other similar compounds in the phenethylamine family, such as:

    Phenethylamine: A simple phenethylamine with a similar structure but lacking the methoxy and phenyl groups.

    4-Methoxyphenethylamine: Similar to this compound but with a methoxy group on the phenyl ring.

    4-Phenylmethoxyphenethylamine: Similar structure but with different substitution patterns on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-phenylmethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDCQFSPDUEVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276633
Record name 1-(4-phenylmethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65746-45-4
Record name 1-(4-phenylmethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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